![molecular formula C16H17NO2 B14224671 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide CAS No. 543681-05-6](/img/structure/B14224671.png)
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide is an organic compound with a complex structure that includes both hydroxyphenyl and phenylethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide typically involves the acylation of aniline derivatives followed by hydroxyl protection and subsequent reactions to introduce the desired functional groups. The preparation method may include steps such as:
Acylation of substituted aniline: This step involves reacting substituted aniline with acetic anhydride or acetyl chloride to form the acetamide derivative.
Hydroxyl protection: The hydroxyl group in the hydroxyphenyl ring is protected using a suitable protecting group, such as a silyl ether.
Introduction of the phenylethyl group: This can be achieved through a series of reactions, including alkylation or reductive amination.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2-hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in bioimaging.
2-(2-hydroxyphenyl)benzoxazole: Exhibits dual fluorescence and is used in photophysical studies.
2-(2-hydroxyphenyl)quinazolinone: Used in the development of luminescent materials and biological probes.
Uniqueness
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyphenyl and phenylethyl groups allows for diverse applications and interactions with various molecular targets.
特性
CAS番号 |
543681-05-6 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-7-3-2-4-8-13)17-16(19)11-14-9-5-6-10-15(14)18/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m0/s1 |
InChIキー |
HRASDRZIBLDZSF-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2O |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
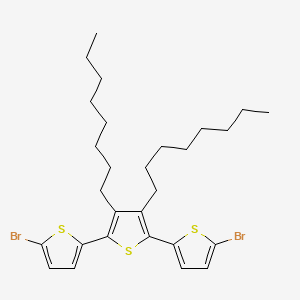
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)

![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
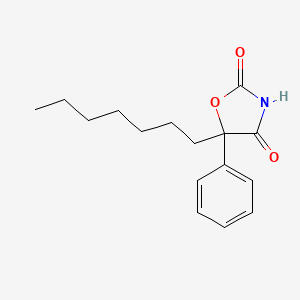
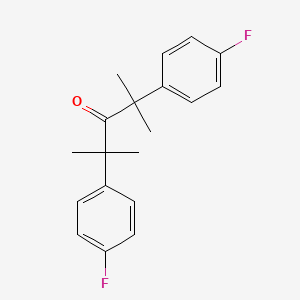
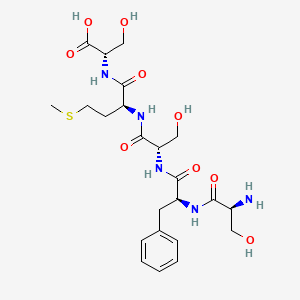
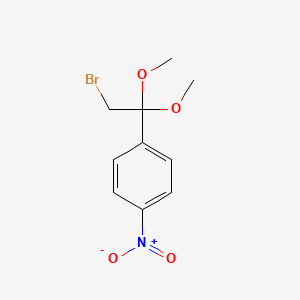
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
